molecular formula C13H17NO3 B1601859 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one CAS No. 201856-48-6

3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one

Cat. No.: B1601859
CAS No.: 201856-48-6
M. Wt: 235.28 g/mol
InChI Key: LUYQINUDJUXWNB-UHFFFAOYSA-N
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Description

3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

The synthesis of 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylazetidin-2-one with ethyl vinyl ether in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), resulting in the substitution of the ethoxyethoxy group.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ethoxyethoxy group, forming the corresponding alcohol and azetidinone.

Scientific Research Applications

3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:

    4-Phenylazetidin-2-one: Lacks the ethoxyethoxy group, which may result in different chemical reactivity and biological activity.

    3-(Methoxyethoxy)-4-phenylazetidin-2-one: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group, which may affect its solubility and reactivity.

    3-(1-Ethoxyethoxy)-4-methylazetidin-2-one: Contains a methyl group instead of a phenyl group, leading to different steric and electronic properties.

Properties

IUPAC Name

3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-16-9(2)17-12-11(14-13(12)15)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQINUDJUXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579765
Record name 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201856-48-6
Record name 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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